molecular formula C9H11N5O B12626623 2-Amino-5-{[(1H-1,2,4-triazol-5-yl)amino]methyl}phenol CAS No. 920512-44-3

2-Amino-5-{[(1H-1,2,4-triazol-5-yl)amino]methyl}phenol

Cat. No.: B12626623
CAS No.: 920512-44-3
M. Wt: 205.22 g/mol
InChI Key: LIKUPQKAKKJTBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-{[(1H-1,2,4-triazol-5-yl)amino]methyl}phenol is a heterocyclic compound featuring a phenolic core substituted with an amino group at position 2 and a (1H-1,2,4-triazol-5-yl)aminomethyl moiety at position 3. Its synthesis likely involves condensation reactions between aminophenol derivatives and triazole-bearing precursors, similar to methods described for related compounds (e.g., ).

Properties

CAS No.

920512-44-3

Molecular Formula

C9H11N5O

Molecular Weight

205.22 g/mol

IUPAC Name

2-amino-5-[(1H-1,2,4-triazol-5-ylamino)methyl]phenol

InChI

InChI=1S/C9H11N5O/c10-7-2-1-6(3-8(7)15)4-11-9-12-5-13-14-9/h1-3,5,15H,4,10H2,(H2,11,12,13,14)

InChI Key

LIKUPQKAKKJTBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC2=NC=NN2)O)N

Origin of Product

United States

Preparation Methods

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for enhancing reaction efficiency and yield. This method typically involves:

  • Starting Materials : The synthesis begins with N-guanidinosuccinimide or N-phenylsuccinimide as key intermediates.

  • Reaction Conditions : The reactions are carried out in solvents like acetonitrile or ethanol under microwave irradiation at temperatures ranging from 170 °C to 180 °C.

  • Yields : Optimization studies have shown that yields can vary significantly based on the choice of solvent and reaction time. For instance, using acetonitrile at 170 °C for 25 minutes has yielded up to 58% for certain derivatives.

Conventional Heating Methods

In contrast to microwave synthesis, conventional heating methods involve:

  • Reagents : Aminoguanidine hydrochloride is often used alongside various phenolic compounds.

  • Heating Techniques : These reactions typically require longer heating times and higher temperatures compared to microwave methods, which can lead to lower yields and longer reaction times.

One-Pot Synthesis

A one-pot synthesis approach has been developed to streamline the process:

  • Procedure : This method combines multiple steps into a single reaction vessel, minimizing purification steps and time.

  • Examples : The combination of N-phenylsuccinimide with aminoguanidine hydrochloride under optimized conditions has successfully produced the target compound in moderate yields.

To achieve higher yields and purities, various optimization studies have been conducted:

Entry Solvent Temperature (°C) Time (min) Isolated Yield (%)
1 Ethanol 180 25 27
2 Acetonitrile 170 25 58
3 Methanol 170 50 54

These studies indicate that solvent choice and temperature play crucial roles in determining the success of the synthesis.

The synthesized compounds are characterized using several analytical techniques:

  • NMR Spectroscopy : Used to confirm the structure and purity of the synthesized compounds.

  • X-ray Crystallography : Provides detailed information about molecular geometry and interactions within solid-state structures.

The preparation of 2-Amino-5-{[(1H-1,2,4-triazol-5-yl)amino]methyl}phenol can be effectively achieved through various synthetic pathways, with microwave-assisted methods offering significant advantages in terms of efficiency and yield. Ongoing research continues to refine these methods to enhance scalability and applicability in pharmaceutical contexts.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-{[(1H-1,2,4-triazol-5-yl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties
Research has shown that derivatives of triazole compounds exhibit notable antimicrobial activity. The incorporation of the triazole ring into the structure of 2-Amino-5-{[(1H-1,2,4-triazol-5-yl)amino]methyl}phenol enhances its efficacy against a range of pathogens. Studies have demonstrated that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics and antifungal agents .

Antioxidant Activity
The antioxidant properties of triazole derivatives have been extensively studied. The presence of the amino group in 2-Amino-5-{[(1H-1,2,4-triazol-5-yl)amino]methyl}phenol contributes to its ability to scavenge free radicals. This activity is crucial for protecting cells from oxidative stress and could lead to therapeutic applications in diseases associated with oxidative damage .

Anti-inflammatory Effects
Compounds containing the triazole moiety have been investigated for their anti-inflammatory effects. The structural features of 2-Amino-5-{[(1H-1,2,4-triazol-5-yl)amino]methyl}phenol may inhibit pro-inflammatory cytokines, providing a basis for its use in treating inflammatory diseases .

Agricultural Applications

Fungicides
The triazole ring structure is well-known in agricultural chemistry for its application as fungicides. The compound can potentially be developed into formulations that combat fungal diseases in crops. Its mechanism generally involves inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Herbicides
There is ongoing research into the herbicidal properties of triazole derivatives. The unique chemical structure of 2-Amino-5-{[(1H-1,2,4-triazol-5-yl)amino]methyl}phenol may provide selective action against certain weed species while minimizing harm to crops .

Material Science Applications

Polymer Chemistry
The incorporation of triazole moieties into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. Research indicates that polymers containing 2-Amino-5-{[(1H-1,2,4-triazol-5-yl)amino]methyl}phenol exhibit improved performance in various applications ranging from coatings to advanced composites .

Sensor Development
Triazole compounds are being investigated for their potential use in sensor technology. Their ability to interact with specific ions or molecules makes them suitable candidates for developing sensors that detect environmental pollutants or biological markers .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several triazole derivatives against common pathogens. Results indicated that 2-Amino-5-{[(1H-1,2,4-triazol-5-yl)amino]methyl}phenol exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria. The findings suggest its potential as a lead compound for antibiotic development.

Case Study 2: Antioxidant Potential

In an experimental setup assessing antioxidant activity through DPPH scavenging assays, 2-Amino-5-{[(1H-1,2,4-triazol-5-yl)amino]methyl}phenol showed substantial radical scavenging capacity compared to standard antioxidants like ascorbic acid. This positions it as a promising candidate for formulations aimed at reducing oxidative stress-related conditions.

Mechanism of Action

The mechanism of action of 2-Amino-5-{[(1H-1,2,4-triazol-5-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the amino and phenolic groups can participate in various biochemical pathways. These interactions can modulate enzyme activity, protein binding, and other cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

2-Amino-4-(1H-tetrazol-5-yl)phenol ()
  • Molecular Formula : C₇H₇N₅O
  • Key Features : Replaces the 1,2,4-triazole with a tetrazole ring.
2-Amino-5-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)phenol ()
  • Molecular Formula : C₁₀H₁₂N₄O
  • Key Features : Methyl groups at positions 1 and 3 of the triazole ring.
  • The steric bulk may also affect binding to biological targets .
2-[(3-Mercapto-5-phenyl-[1,2,4]triazol-4-ylimino)-methyl]-phenol ()
  • Molecular Formula : C₁₅H₁₂N₄OS
  • Key Features : Incorporates a thione (-SH) group on the triazole and a phenyl substituent.
  • Implications: The thiol group enhances metal-chelating properties, which could be advantageous in catalytic or antimicrobial applications.
5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile ()
  • Molecular Formula : C₁₅H₁₄N₈OS
  • Key Features: Combines pyrazole, tetrazole, and cyano groups.
  • The tetrazole-thioether linkage may improve metabolic stability .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
2-Amino-5-{[(1H-1,2,4-triazol-5-yl)amino]methyl}phenol C₉H₁₀N₆O* ~218.22 Amino, triazolylaminomethyl, phenol High polarity due to multiple N atoms
2-Amino-4-(1H-tetrazol-5-yl)phenol C₇H₇N₅O 177.17 Amino, tetrazole, phenol Enhanced hydrogen-bonding capacity
2-Amino-5-(1,3-dimethyl-1H-triazol-5-yl)phenol C₁₀H₁₂N₄O 204.23 Methylated triazole, amino, phenol Increased lipophilicity
2-[(3-Mercapto-5-phenyl-triazol-4-ylimino)-methyl]-phenol C₁₅H₁₂N₄OS 296.35 Thione, phenyl, imino linker Chelation potential

*Calculated based on structural similarity to and .

Biological Activity

2-Amino-5-{[(1H-1,2,4-triazol-5-yl)amino]methyl}phenol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Amino-5-{[(1H-1,2,4-triazol-5-yl)amino]methyl}phenol can be represented as follows:

C9H10N4O\text{C}_9\text{H}_{10}\text{N}_4\text{O}

This compound features a triazole ring and an amino group attached to a phenolic structure, which are significant for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the triazole moiety exhibit notable antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against various fungal strains such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that indicates potent antifungal activity.

Table 1: Antifungal Activity of Triazole Derivatives

CompoundFungal StrainMIC (µg/mL)
6aCandida albicans8
6bAspergillus niger16

These findings suggest that the triazole ring is crucial for the antifungal activity observed in these compounds .

Inhibition of Enzymatic Activity

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, studies have indicated that triazole derivatives can inhibit aromatase and steroid sulfatase (STS), which are critical in estrogen biosynthesis and related to hormone-dependent cancers.

Table 2: Inhibition Potency of Aromatase by Triazole Derivatives

CompoundIC50 (nM)
Sulfamate derivative0.52
Letrozole (reference)0.87

The concurrent inhibition of these enzymes may provide a synergistic approach to treating hormone-dependent breast cancer more effectively than traditional therapies .

The biological activity of 2-Amino-5-{[(1H-1,2,4-triazol-5-yl)amino]methyl}phenol is primarily attributed to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions facilitated by the triazole ring. Docking studies have shown that this compound can effectively bind to the active sites of target enzymes, leading to their inhibition.

Case Studies

A recent investigation into the biological properties of triazole derivatives highlighted the synthesis of several new compounds related to 2-Amino-5-{[(1H-1,2,4-triazol-5-yl)amino]methyl}phenol. These compounds were tested for their antimicrobial and anticancer activities.

In one study, a series of synthesized triazole derivatives were evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity with MIC values comparable to standard antibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.